molecular formula C17H14FN3OS B12156804 2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B12156804
M. Wt: 327.4 g/mol
InChI Key: XWMMOHZHQCLOCB-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The starting materials for this synthesis are often commercially available or can be prepared through standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific structural features, such as the thiazole ring and the fluorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activity.

Biological Activity

The compound 2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide (CAS Number: 1010886-83-5) is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.

  • Molecular Formula : C17_{17}H14_{14}FN3_{3}OS
  • Molecular Weight : 327.4 g/mol
  • Structure : The compound features a thiazole ring substituted with a fluorophenyl group and a pyridinylmethyl moiety, which are critical for its biological activity.

The biological activity of thiazole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom in this compound is believed to enhance metabolic stability and lipophilicity, potentially improving its pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can lead to enhanced cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : The compound has shown promising results against human glioblastoma (U251) and melanoma (WM793) cell lines.
  • IC50_{50} Values : Preliminary data indicates IC50_{50} values in the range of 10–30 µM for certain analogues, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Thiazole compounds have also been evaluated for their antimicrobial properties. The compound's ability to inhibit bacterial growth is under investigation:

  • Mechanism : It is hypothesized that the thiazole ring interacts with bacterial enzymes or disrupts cell membrane integrity, although specific mechanisms for this compound require further elucidation.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazoles is well-documented. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines:

  • Cytokine Inhibition : Studies suggest that thiazoles can reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential therapeutic role in inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant cytotoxicity against U251 cells with an IC50_{50} of 25 µM.
Study BFound that modifications to the pyridine moiety enhanced antimicrobial activity against E. coli.
Study CReported anti-inflammatory effects through inhibition of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A common approach includes:

Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .

Carboxamide coupling : Reaction of the thiazole-5-carboxylic acid intermediate with 3-(aminomethyl)pyridine using coupling agents like EDCI/HOBt .
Key reagents and conditions: Phosphorus oxychloride for acid activation, reflux in ethanol or DMF, and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.6 ppm, pyridylmethyl groups at δ 8.3–8.7 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., SHELXL for refinement ; ORTEP-III for graphical representation ).
  • Mass Spectrometry : HRMS validates molecular weight (e.g., ESI+ mode with m/z ~358.1) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the carboxamide coupling step?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying to avoid hydrolysis .
  • Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) and additives (e.g., DMAP) to reduce steric hindrance from the pyridylmethyl group .
  • DOE (Design of Experiments) : Use factorial designs to optimize molar ratios (e.g., 1:1.2 acid:amine) and temperature (60–80°C) .

Q. What strategies resolve contradictions in bioactivity data across assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate target binding (e.g., SPR for kinetics ) alongside cell-based assays (e.g., IC₅₀ in cancer lines ).
  • Metabolite Screening : LC-MS/MS identifies off-target interactions or metabolic degradation .
  • Structural Analog Comparison : Compare with fluorophenyl-thiazole derivatives (e.g., 2-(3-fluorophenyl)-5-methylthiazole-4-carboxylic acid ) to isolate substituent effects.

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituted thiazoles (e.g., 4-H vs. 4-CH₃) to assess steric effects .
  • Substituent Analysis : Replace the 2-fluorophenyl group with 4-fluorophenyl or chlorophenyl to evaluate electronic impacts .
  • Docking Studies : Use AutoDock Vina to predict binding modes against targets (e.g., kinases ), validated by mutagenesis .

Q. What computational tools aid in resolving crystallographic data discrepancies?

  • Methodological Answer :

  • Software Cross-Validation : Compare SHELXL (for least-squares refinement ) with SIR97 (for direct methods ) to resolve phase errors.
  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for high-R factors in non-merohedral twinning .
  • Thermal Motion Modeling : Apply ORTEP-3’s GUI to refine anisotropic displacement parameters .

Q. Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data for the pyridylmethyl group conformation?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers (e.g., coalescence near 100°C ).
  • DFT Calculations : Compare computed (Gaussian09) and experimental torsion angles to identify equilibrium conformers .
  • Crystal Polymorphism Screening : Recrystallize in multiple solvents (e.g., ethanol vs. acetonitrile) to isolate dominant conformers .

Q. Experimental Design Considerations

Q. What controls are essential for in vitro toxicity assays?

  • Methodological Answer :

  • Positive Controls : Use staurosporine for apoptosis induction .
  • Solvent Controls : Include DMSO at ≤0.1% to avoid solvent-induced artifacts .
  • Cell Line Authentication : STR profiling ensures consistency (e.g., HeLa vs. MCF-7 ).

Properties

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22)

InChI Key

XWMMOHZHQCLOCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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